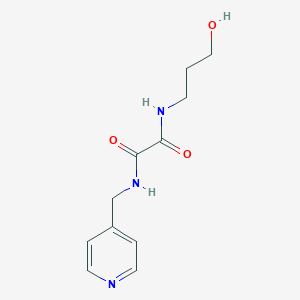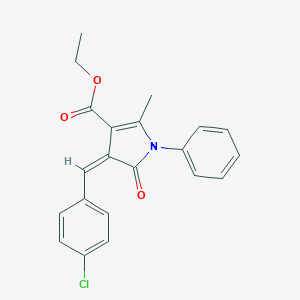
N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide, also known as HPMA, is a polymer drug conjugate that has shown promising results in various scientific research studies. It is a synthetic polymer that is designed to target cancer cells specifically and release the drug payload in a controlled manner.
Mechanism of Action
The mechanism of action of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves the specific targeting of cancer cells and the controlled release of the drug payload. The polymer carrier is designed to accumulate in the tumor tissue through the enhanced permeability and retention (EPR) effect. Once the polymer carrier reaches the tumor tissue, it is taken up by the cancer cells through receptor-mediated endocytosis. The drug payload is then released from the polymer carrier in a controlled manner, leading to cancer cell death.
Biochemical and Physiological Effects:
N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to increase the bioavailability of the drug payload, reduce the toxicity of the drug, and improve the pharmacokinetics of the drug. N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has also been shown to enhance the immune response to cancer cells and improve the delivery of other therapeutic agents, such as siRNA and peptides.
Advantages and Limitations for Lab Experiments
The advantages of using N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in lab experiments include its ability to specifically target cancer cells, its controlled release of the drug payload, and its ability to improve the efficacy and reduce the toxicity of the drug. The limitations of using N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in lab experiments include its complex synthesis method, its potential for immunogenicity, and its limited availability.
Future Directions
There are several future directions for the use of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in cancer therapy. One direction is the development of new polymer carriers that can improve the specificity and efficacy of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide. Another direction is the development of new linker molecules that can improve the controlled release of the drug payload. Additionally, the combination of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide with other therapeutic agents, such as immunotherapy and targeted therapy, is an area of active research. Finally, the translation of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide from preclinical studies to clinical trials is an important future direction.
In conclusion, N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide is a promising polymer drug conjugate that has shown potential in cancer therapy. Its specific targeting of cancer cells, controlled release of the drug payload, and ability to improve the efficacy and reduce the toxicity of the drug make it an attractive option for cancer treatment. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and limitations.
Synthesis Methods
The synthesis of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves the conjugation of a drug molecule to a polymeric carrier. The polymer carrier is usually a hydrophilic polymer such as polyethylene glycol (PEG), polyvinyl alcohol (PVA), or poly(lactic-co-glycolic acid) (PLGA). The drug molecule is attached to the polymer carrier through a linker molecule that is designed to release the drug payload in a controlled manner. The synthesis of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide is a complex process that involves several steps, including polymerization, conjugation, purification, and characterization.
Scientific Research Applications
N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential use in cancer therapy. It has been shown to have several advantages over traditional chemotherapy, including improved efficacy, reduced toxicity, and increased specificity. N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been used to deliver a variety of anticancer drugs, including doxorubicin, paclitaxel, and cisplatin. It has also been used to deliver other therapeutic agents, such as siRNA and peptides.
properties
Product Name |
N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-N//'-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C11H15N3O3/c15-7-1-4-13-10(16)11(17)14-8-9-2-5-12-6-3-9/h2-3,5-6,15H,1,4,7-8H2,(H,13,16)(H,14,17) |
InChI Key |
HCTSVWFPBIROKE-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CNC(=O)C(=O)NCCCO |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(=O)NCCCO |
solubility |
35.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298967.png)
![1-(3,5-dimethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298968.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298969.png)
![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298972.png)
![1-(2-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298973.png)
![(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298975.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298977.png)
![1-(3-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298979.png)
![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)

![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)